8-Amino-3-methylisoquinolin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-amino-3-methylisoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-8(5-12-6)9(11)2-3-10(7)13/h2-5,13H,11H2,1H3 |
InChI Key |
KHUAXIUVAYOKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Amino 3 Methylisoquinolin 5 Ol and Analogous Structures
Established Approaches for Isoquinoline (B145761) Ring System Construction
Classical Cyclization Protocols: Pomeranz-Fritsch, Bischler-Napieralski, Pictet-Spengler, and Pictet-Gams Syntheses
For over a century, classical named reactions have been the bedrock of isoquinoline synthesis. These methods, while sometimes limited by harsh conditions or substrate scope, remain fundamental to the field.
The Pomeranz-Fritsch reaction , first reported by Cäsar Pomeranz and Paul Fritsch, involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. organicreactions.orgwikipedia.org The process typically occurs in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, followed by ring closure in the presence of a strong acid like sulfuric acid. organicreactions.orgwikipedia.orgacs.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other classical routes. organicreactions.org However, the yields can be variable, and the reaction can be challenging due to the instability of intermediates. numberanalytics.com
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com These intermediates can then be oxidized to the corresponding aromatic isoquinolines. quimicaorganica.org The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride. wikipedia.orgnrochemistry.comnih.gov The reaction is most effective when the aromatic ring is electron-rich. nrochemistry.com Mechanistically, the reaction is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org
The Pictet-Spengler synthesis is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde, to produce a tetrahydroisoquinoline. organicreactions.orgquimicaorganica.orgmdpi.com This reaction is a special case of the Mannich reaction and often proceeds under milder conditions than the Bischler-Napieralski or Pomeranz-Fritsch reactions. organicreactions.orgquimicaorganica.org The resulting tetrahydroisoquinolines can be subsequently oxidized to furnish the aromatic isoquinoline core. quimicaorganica.org The Pictet-Spengler reaction has proven to be a versatile and widely used method for the synthesis of a variety of isoquinoline alkaloids and related compounds. numberanalytics.comaalto.fi
The Pictet-Gams synthesis is a modification of the Pictet-Spengler reaction that utilizes a β-hydroxy-β-phenethylamide as the starting material. wikipedia.orgdrugfuture.com Under strongly dehydrating conditions, similar to those used in the Bischler-Napieralski reaction, this substrate undergoes both cyclization and dehydration to directly afford an isoquinoline. wikipedia.orgdrugfuture.com However, some studies have shown that under certain conditions, this reaction may yield Δ²-oxazolines instead of the expected isoquinolines. rsc.orgresearchgate.net
| Reaction | Starting Materials | Key Reagents | Product |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |
| Bischler-Napieralski | β-Arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |
| Pictet-Gams | β-Hydroxy-β-phenethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | Isoquinoline |
Modern Transition Metal-Catalyzed Routes to Isoquinolines
In recent decades, transition metal catalysis has revolutionized the synthesis of isoquinolines, offering milder reaction conditions, greater functional group tolerance, and novel bond disconnections.
Palladium catalysis has emerged as a powerful tool for isoquinoline synthesis. One notable approach involves the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate, providing a route to 3-methylisoquinolines. acs.org Another versatile method utilizes the sequential palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by cyclization with an ammonium (B1175870) source to generate a wide array of substituted isoquinolines. nih.govpnas.orgnih.gov This strategy is advantageous as it allows for the convergent assembly of readily available precursors in a regioselective manner and is not limited to electron-rich systems. pnas.orgnih.gov Palladium-catalyzed heteroannulation reactions have also been developed for the synthesis of isoquinolinones. mdpi.com
Copper and cobalt catalysts offer cost-effective and efficient alternatives for isoquinoline synthesis. Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile and environmentally friendly route to isoquinolines and their N-oxides. nih.govrsc.org Copper has also been employed in the synthesis of functionalized isoquinolin-1(2H)-ones through the α-arylation of ketones with 2-halobenzamides. nih.gov Additionally, copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org
Cobalt-catalyzed reactions have also gained prominence. Cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds offers an oxidant-free synthesis of 1-aminoisoquinolines. organic-chemistry.orgacs.org Another approach involves the cobalt-catalyzed redox-neutral C-H activation of N-sulfinyl imines and their annulation with alkynes. cjcatal.com Furthermore, the use of picolinamide (B142947) as a traceless directing group in cobalt-catalyzed oxidative annulation of benzylamides with alkynes provides a selective route to isoquinolines. acs.org
Silver and rhodium catalysts have also been successfully applied to the synthesis of isoquinolines. Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. organic-chemistry.org A redox-based method using a silver and Brønsted acid co-catalyst on O-alkyl o-alkynylbenzaldoxime derivatives also yields isoquinolines. hanyang.ac.kr
Rhodium-catalyzed reactions have shown significant versatility. For instance, rhodium(III)-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes affords 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.netacs.org Another rhodium-catalyzed approach involves the annulation of commercially available primary benzylamines with α-diazo compounds. organic-chemistry.org Rhodium catalysis has also been utilized in the synthesis of isoquinolones through a decarbonylation/alkyne insertion cascade of phthalimides. rsc.org
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium | C-H Allylation/Cyclization | Benzylamines, Allyl acetate | Access to 3-methylisoquinolines. acs.org |
| Palladium | α-Arylation/Cyclization | Ketones, o-Haloaryl aldehydes/ketones | High modularity and functional group tolerance. nih.govpnas.orgnih.gov |
| Copper | Intramolecular Cyclization | (E)-2-Alkynylaryl oxime derivatives | Green synthesis in water. nih.govrsc.org |
| Cobalt | C-H/N-H Functionalization | Aryl amidines, Diazo compounds | Oxidant-free synthesis of 1-aminoisoquinolines. acs.org |
| Silver | Cyclization | 2-Alkynyl benzyl azides | Efficient synthesis of substituted isoquinolines. organic-chemistry.org |
| Rhodium | Oxidative Cross-Coupling | Aryl aldimines, Alkynes | High regioselectivity for 3,4-disubstituted isoquinolines. researchgate.netacs.org |
Targeted Synthesis of Substituted Aminoisoquinolinols
The synthesis of specifically substituted isoquinolines, such as 8-aminoisoquinolin-5-ols, often requires a strategic combination of the aforementioned methods or the development of novel, tailored approaches. While a direct, one-pot synthesis of 8-Amino-3-methylisoquinolin-5-ol is not extensively documented in the provided search results, the existing methodologies provide a clear roadmap for its potential synthesis.
A plausible strategy would involve the construction of a suitably substituted benzene (B151609) ring precursor that already contains the amino and hydroxyl (or protected equivalents) groups at the desired positions. This precursor could then be subjected to one of the isoquinoline ring-forming reactions. For example, a substituted benzaldehyde could undergo a Pomeranz-Fritsch reaction, or a substituted β-phenylethylamine could be utilized in a Bischler-Napieralski or Pictet-Spengler synthesis.
Modern transition metal-catalyzed methods offer a more convergent and potentially more efficient approach. A substituted o-halobenzaldehyde or ketone could be coupled with a suitable ketone fragment via palladium-catalyzed α-arylation, followed by cyclization to introduce the isoquinoline core. The amino and hydroxyl groups would need to be compatible with the reaction conditions or be introduced at a later stage from suitable precursors like nitro and methoxy (B1213986) groups, respectively.
The synthesis of substituted 8-aminoquinolines has been achieved through a Povarov reaction approach, which is an inverse-demand aza-Diels-Alder reaction. rsc.org While this method was applied to quinolines, its principles could potentially be adapted for the synthesis of substituted aminoisoquinolines.
Furthermore, versatile methods for the synthesis of highly substituted isoquinolines have been developed, such as the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which allows for the introduction of various substituents. nih.govharvard.edu This type of convergent assembly could be adapted for the synthesis of complex aminoisoquinolinols.
Ultimately, the successful synthesis of this compound would likely involve a multi-step sequence, carefully selecting protecting groups for the amino and hydroxyl functionalities and choosing a robust cyclization strategy that tolerates the desired substitution pattern.
Specific Synthetic Pathways for 8-Amino-3-methylisoquinoline Derivatives
The synthesis of specifically substituted isoquinolines often involves multi-step sequences that combine various synthetic strategies.
A well-established method for the synthesis of aminoisoquinolines is the reduction of the corresponding nitroisoquinolines. google.comyoutube.com This transformation can be achieved using a variety of reducing agents. wikipedia.org
For industrial-scale production, catalytic hydrogenation is often the method of choice. google.comwikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. google.comwikipedia.org The reaction conditions, including temperature and pressure, can be optimized to achieve high yields and purity. google.com
For laboratory-scale synthesis, a range of chemical reducing agents are available. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective reagent for the reduction of aromatic nitro groups. wikipedia.org Other methods include the use of iron powder in acidic media or sodium hydrosulfite. wikipedia.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
The following table summarizes common reducing agents for the conversion of nitroarenes to anilines.
| Reducing Agent | Typical Conditions | Advantages | Reference |
| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High yield, clean reaction, scalable | google.comwikipedia.org |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, room temperature or gentle heating | Effective for a wide range of substrates | wikipedia.org |
| Iron (Fe) | Acetic acid or HCl, reflux | Inexpensive, environmentally benign | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild conditions | wikipedia.org |
The introduction of a hydroxyl group onto the isoquinoline scaffold can be accomplished through several chemical transformations. One of the most common methods is the cleavage of a methoxy ether. If a methoxy-substituted isoquinoline is available, the methyl group can be removed using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to unmask the hydroxyl group.
Alternatively, a Sandmeyer-type reaction can be employed. This involves the diazotization of an amino group to form a diazonium salt, which can then be hydrolyzed to a hydroxyl group by heating in an aqueous acidic solution. This approach, however, requires the presence of an amino group at the desired position for hydroxylation.
The development of greener synthetic methods has led to the exploration of microwave-assisted synthesis and the use of environmentally benign solvents for the synthesis of N-heterocycles. nih.gov
Advanced Synthetic Innovations and Process Optimizations for Heterocyclic Compounds
The field of heterocyclic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and atom-economical methods. mdpi.com Several advanced synthetic strategies are applicable to the synthesis of complex isoquinolines.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. numberanalytics.comrsc.org The Ugi and Passerini reactions are well-known examples of MCRs that can be used to generate diverse heterocyclic scaffolds. uj.edu.pl
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. numberanalytics.comspringerprofessional.despringerprofessional.de Flow reactors can be used for a wide range of reactions, including high-temperature and high-pressure transformations, as well as photochemical reactions. springerprofessional.despringerprofessional.de
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations. nih.govnumberanalytics.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purines and other N-heterocycles. nih.gov
Catalytic C-H Activation: Direct C-H activation and functionalization have emerged as powerful tools for the synthesis of complex molecules, as they avoid the need for pre-functionalized starting materials. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively studied for the C-H functionalization of heterocycles. nih.govnih.govexlibrisgroup.com
Process Optimization: The optimization of reaction conditions is crucial for the efficient and cost-effective synthesis of chemical compounds. numberanalytics.comresearchgate.net This involves the systematic variation of parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations to maximize yield and purity while minimizing reaction time and waste generation. numberanalytics.com Principles of reaction kinetics, thermodynamics, and mass transfer are applied to guide the optimization process. numberanalytics.com
The following table provides a comparison of different advanced synthetic methods.
| Method | Advantages | Disadvantages | Reference |
| Multicomponent Reactions | High atom economy, reduced steps, diversity-oriented | Can be difficult to optimize, limited to specific reaction types | numberanalytics.comrsc.org |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters | High initial investment, potential for clogging | numberanalytics.comspringerprofessional.despringerprofessional.de |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Limited scalability, potential for localized overheating | nih.govnumberanalytics.com |
| Catalytic C-H Activation | Atom economical, avoids pre-functionalization | Often requires specific directing groups, can have issues with regioselectivity | nih.govnih.gov |
Chemical Reactivity and Directed Functionalization of 8 Amino 3 Methylisoquinolin 5 Ol
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Ring System
The isoquinoline nucleus is a bicyclic heteroaromatic system, and its reactivity towards electrophilic and nucleophilic attack is influenced by the nitrogen atom and the fused benzene (B151609) ring.
Electrophilic Aromatic Substitution (EAS): In isoquinoline, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making the carbocyclic (benzene) ring the preferred site for electrophilic attack. reddit.com Generally, electrophilic substitution on the unsubstituted isoquinoline ring occurs at the C5 and C8 positions. reddit.com The presence of activating groups, such as the amino (-NH₂) and hydroxyl (-OH) groups in 8-Amino-3-methylisoquinolin-5-ol, further directs incoming electrophiles. Both the amino and hydroxyl groups are strong activating groups and ortho-, para-directing. In this specific molecule, the C5-hydroxyl group and the C8-amino group would strongly activate the ring towards electrophiles. The directing influence of these groups would likely favor substitution at positions C4, C6, and C7.
Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when they are made electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.com The pyridine ring of the isoquinoline system is inherently more susceptible to nucleophilic attack than the benzene ring, particularly at the C1 and C3 positions. The presence of a good leaving group is also a prerequisite for this type of reaction. wikipedia.org For this compound, nucleophilic attack would be less favored on the carbocyclic ring due to the presence of the electron-donating amino and hydroxyl groups. However, reactions at the C1 position are possible, especially if a suitable leaving group is present or if the reaction proceeds through a benzyne (B1209423) mechanism. Heteroarenes like pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions, as the negative charge can be effectively delocalized by the nitrogen atom. wikipedia.org
Direct C-H Functionalization Strategies Utilizing Directing Groups
Direct C-H functionalization is a powerful tool in modern organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. nih.gov The 8-aminoquinoline (B160924) moiety itself has been widely recognized as a powerful bidentate directing group in transition metal-catalyzed C-H bond activation. nih.govresearchgate.net
Role of Amino and Hydroxyl Substituents as Bidentate Directing Auxiliaries
In the context of this compound, the 8-amino group can act as a potent directing group. The nitrogen atom of the amino group and the nitrogen of the isoquinoline ring can chelate to a metal center, forming a stable five-membered ring intermediate. This chelation positions the metal catalyst in close proximity to the C7-H bond, facilitating its selective activation and subsequent functionalization. The hydroxyl group at the C5 position can also potentially participate in directing C-H activation, possibly at the C4 or C6 positions, although the directing ability of the 8-amino group is generally more pronounced.
Metal-Mediated C-H Activation for Arylation and Olefination of Isoquinoline Derivatives
Transition metal catalysis is a cornerstone of C-H activation chemistry. acs.orgnih.gov Palladium, rhodium, and iridium are commonly employed metals for such transformations. acs.org For isoquinoline derivatives, metal-catalyzed C-H activation has been successfully used for both arylation and olefination reactions.
Arylation: Palladium-catalyzed C-H arylation is a well-established method. nih.gov In the case of this compound, utilizing the directing effect of the 8-amino group, a palladium catalyst could mediate the coupling of the C7 position with various aryl partners.
Olefination: Similar to arylation, rhodium-catalyzed C-H olefination allows for the introduction of alkenyl groups. researchgate.net This reaction would likely proceed at the C7 position of this compound, directed by the 8-amino group, to yield the corresponding 7-alkenyl derivative.
Derivatization and Chemical Modification of the Amino and Hydroxyl Moieties
The amino and hydroxyl groups of this compound are themselves reactive sites that can be chemically modified to alter the molecule's properties.
Amino Group Derivatization: The primary amino group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or introducing new functional handles.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).
Hydroxyl Group Derivatization: The phenolic hydroxyl group can be modified through:
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
O-Arylation: Coupling with aryl halides or boronic acids to form diaryl ethers.
Derivatization of these functional groups can significantly impact the electronic properties and steric environment of the molecule, influencing its subsequent reactivity and biological activity. nih.govnih.gov For instance, derivatization can be employed to enhance the solubility or improve the analytical detection of the compound. mdpi.com
Exploration of Ring Expansion and Contraction Reactions Involving the Isoquinoline Core
The isoquinoline skeleton can undergo ring expansion and contraction reactions, leading to the formation of novel heterocyclic systems. wikipedia.org
Ring Expansion: Certain isoquinoline derivatives can undergo ring expansion reactions. For example, photolysis of tetrazolo[5,1-a]isoquinoline results in the elimination of nitrogen and ring expansion to form a 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene. nih.gov Activated isoquinolines can also react with diazocarbonyl compounds in the presence of a copper catalyst to yield benzoazepines via C-C bond insertion. rsc.org
Spectroscopic and Advanced Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 8-Amino-3-methylisoquinolin-5-ol, each proton in the molecule is expected to produce a distinct signal, the chemical shift (δ) of which is influenced by its local electronic environment. The aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons at the C3 position would give rise to a singlet in the upfield region (around δ 2.5 ppm). The protons of the amino group (-NH₂) and the hydroxyl group (-OH) are expected to show broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a signal at a characteristic chemical shift. The aromatic carbons of the isoquinoline core are expected to resonate in the range of δ 110-160 ppm. The carbon of the methyl group would appear at a much higher field (around δ 20-25 ppm).
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to piece together the connectivity within the aromatic spin systems. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts
The following table provides expected chemical shift ranges for this compound based on data from structurally related compounds. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~2.5 (s) | ~20-25 |
| Ar-H | ~6.5-8.5 (m) | ~110-145 |
| Ar-C | - | ~115-160 |
| C-NH₂ | - | ~140-150 |
| C-OH | - | ~150-160 |
| NH₂ | variable (br s) | - |
| OH | variable (br s) | - |
s = singlet, br s = broad singlet, m = multiplet
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. nih.gov This is a critical step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₀H₁₀N₂O), the calculated exact mass of the [M+H]⁺ ion would be compared to the experimentally measured value to confirm its identity.
Fragment Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. The fragmentation of the this compound ion would likely involve the loss of small neutral molecules such as CO, HCN, or CH₃CN, providing further corroboration of the proposed structure.
Interactive Data Table: Representative Mass Spectrometry Data
This table illustrates the expected mass spectrometric data for this compound.
| Ion | Expected m/z (Monoisotopic) | Technique |
| [M+H]⁺ | 175.0866 | HRMS (ESI-TOF) |
| [M+Na]⁺ | 197.0685 | ESI-MS |
| [2M+H]⁺ | 349.1659 | ESI-MS |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range. The spectrum would also show characteristic peaks for aromatic C=C and C=N bond stretching in the 1500-1650 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, with its extended conjugated system, is expected to show strong absorption bands in the UV region (200-400 nm). These absorptions correspond to π→π* transitions within the isoquinoline ring system. The presence of the amino and hydroxyl groups, which are auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinoline core.
Interactive Data Table: Representative Spectroscopic Data
The following tables show expected absorption regions for this compound.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
| O-H Stretch (Phenol) | ~3200-3600 (broad) |
| N-H Stretch (Amine) | ~3300-3500 (medium) |
| Aromatic C-H Stretch | ~3000-3100 (weak) |
| Aliphatic C-H Stretch | ~2850-2960 (weak) |
| Aromatic C=C/C=N Stretch | ~1500-1650 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Transition | Expected λmax (nm) |
| π→π | ~250-280 |
| π→π | ~320-360 |
X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its connectivity and stereochemistry. It would reveal precise bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, the crystal structure would provide valuable insights into the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, and π-π stacking interactions between the aromatic isoquinoline rings. These non-covalent interactions are crucial in determining the packing of the molecules in the solid state and can influence the compound's physical properties. The ability to obtain suitable crystals is a prerequisite for this technique. researchgate.net
Interactive Data Table: Representative Crystallographic Parameters
This table presents a hypothetical set of crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~880 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.3 |
| Hydrogen Bonds | N-H···O, O-H···N |
Computational Chemistry and Theoretical Studies of 8 Amino 3 Methylisoquinolin 5 Ol
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. nih.gov These calculations can determine the three-dimensional structure, energy levels of molecular orbitals, and the distribution of electrons, which are key to predicting chemical reactivity.
For 8-Amino-3-methylisoquinolin-5-ol, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate electronic properties. The isoquinoline (B145761) ring system, being a conjugated pi system, would have delocalized electrons across its structure. chadsprep.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
An electrostatic potential map would reveal the electron density distribution, highlighting electronegative regions (like the nitrogen atom of the isoquinoline ring and the oxygen of the hydroxyl group) and electropositive regions, which are potential sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with biological macromolecules.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Total Energy | -1570 Hartree | Ground state energy of the molecule |
Molecular Docking and Dynamics Simulations to Model Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to predict its binding affinity and mode of interaction with specific biological targets. researchgate.net The 5-aminoisoquinoline (B16527) core is a known scaffold for inhibitors of various enzymes, particularly protein kinases.
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a selected target protein. nih.gov The software calculates the most favorable binding poses and estimates the binding energy or score. These simulations can identify key intermolecular interactions, such as:
Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the isoquinoline nitrogen is a hydrogen bond acceptor. These can form critical interactions with amino acid residues in a protein's active site. researchgate.net
Pi-Pi Stacking: The aromatic isoquinoline ring can engage in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Hydrophobic Interactions: The methyl group (-CH3) can form hydrophobic interactions with nonpolar residues.
Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the binding pocket and the conformational changes of the ligand and protein upon binding.
Table 2: Illustrative Example of Predicted Interactions from Molecular Docking
| Target Protein | Interacting Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |
| Protein Kinase X | Asp181, Lys120 | Hydrogen Bond | -9.5 |
| Tyr46 | Pi-Pi Stacking | ||
| Leu295 | Hydrophobic | ||
| GPCR Y | Ser216 | Hydrogen Bond | -8.2 |
| Phe125 | Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR study would be instrumental in guiding the design of more potent analogs.
To develop a QSAR model, a dataset of structurally related isoquinoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Electronic: Dipole moment, partial charges.
Steric: Molecular volume, surface area.
Hydrophobic: LogP (partition coefficient).
Topological: Describing molecular branching and connectivity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the biological activity. The resulting model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
In Silico Prediction of Biological Activity and ADME-Related Properties
In the early stages of drug discovery, in silico tools are widely used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential biological activities and toxicities. nih.govnih.gov These predictions help to identify potential liabilities and filter out compounds that are unlikely to become successful drugs. nih.gov
For this compound, various software platforms like SwissADME or ADMETlab can be used. nih.govnih.gov These tools predict key physicochemical and pharmacokinetic properties. For example, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Other important predicted properties include aqueous solubility, gastrointestinal absorption, and potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
Furthermore, target prediction tools can screen the structure of this compound against databases of known bioactive ligands to suggest potential biological targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes. nih.gov
Table 3: Predicted ADME and Physicochemical Properties for this compound
| Property | Predicted Value | Acceptable Range | Significance |
| Molecular Weight | 174.20 g/mol | < 500 | Drug-likeness |
| cLogP | 1.85 | < 5 | Lipophilicity |
| Hydrogen Bond Donors | 2 | < 5 | Drug-likeness |
| Hydrogen Bond Acceptors | 2 | < 10 | Drug-likeness |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | < 140 Ų | Membrane permeability |
| Aqueous Solubility (LogS) | -2.5 | > -4 | Solubility |
| GI Absorption | High | High | Oral bioavailability |
| CYP2D6 Inhibitor | No | No | Drug-drug interaction risk |
Mechanistic Investigations of Biological Activities Attributed to 8 Amino 3 Methylisoquinolin 5 Ol and Its Analogs
Metal Chelation Properties and Their Biological Ramifications
The isoquinoline (B145761) scaffold, particularly when substituted with functional groups like hydroxyl and amino moieties, is recognized for its metal-chelating capabilities. This property is central to many of the biological activities observed in this class of compounds. The ability of 8-Amino-3-methylisoquinolin-5-ol and its analogs to bind to metal ions can lead to a cascade of biological consequences, influencing processes from oxidative stress to enzyme inhibition.
The 8-hydroxyquinoline (B1678124) (8HQ) framework, a close structural relative of the title compound, is a well-documented bidentate metal-ion chelating agent. nih.gov It forms stable complexes with a variety of transition metal ions through its nitrogen atom and the oxygen of the hydroxyl group. researchgate.nettandfonline.com This chelation is believed to be a primary mechanism behind the diverse pharmacological activities of 8HQ derivatives, including their antineurodegenerative and anticancer effects. researchgate.netnih.gov For instance, the anticancer activity of derivatives like clioquinol (B1669181) is linked to its ability to chelate copper and zinc ions, which can disrupt processes like angiogenesis and proteasome function. tandfonline.com
Similarly, the 8-aminoquinoline (B160924) (8AQ) scaffold, which is present in this compound, also possesses metal-chelating properties. nih.gov While 8-aminoquinoline itself may form less stable complexes compared to 8-hydroxyquinoline, modifications to the 8AQ structure have been shown to significantly enhance metal-binding affinity and selectivity. nih.gov Research into novel bis-8-aminoquinoline derivatives has demonstrated highly selective and strong chelation of copper ions. nih.gov One such derivative, TDMQ29, which features a side chain at the C2 position, exhibits high specificity for copper (II) over zinc (II) ions. sioc-journal.cn This selectivity is a critical factor in developing therapeutic agents that can modulate the homeostasis of specific metal ions in biological systems. sioc-journal.cn
The biological ramifications of this metal chelation are profound. An imbalance in metal ion homeostasis is implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease. researchgate.net Compounds based on the 8-hydroxyquinoline and 8-aminoquinoline scaffolds can act as ionophores, transporting metal ions across biological membranes and thereby restoring metal balance. tandfonline.comacs.org Furthermore, the chelation of redox-active metal ions, such as copper, can mitigate oxidative stress by preventing their participation in reactions that generate harmful reactive oxygen species (ROS). aacrjournals.org
The table below summarizes the metal chelation properties of representative 8-aminoquinoline and 8-hydroxyquinoline derivatives, illustrating the influence of structural modifications on binding affinity.
| Compound/Analog | Metal Ion(s) Chelated | Affinity (log Kapp) | Biological Implication |
| 8-Hydroxyquinoline (8HQ) | Various transition metals | Not specified | Basis for antineurodegenerative and anticancer agents. researchgate.nettandfonline.com |
| Clioquinol (PBT1) | Cu2+, Zn2+ | Not specified | Neuroprotective effects, anti-cancer activity. acs.org |
| PBT2 | Cu2+, Zn2+ | Not specified | Neuroprotective effects in Alzheimer's models. acs.org |
| Bis-8-aminoquinolines | Cu2+ (selective) | up to 17.9 | Enhanced and selective copper chelation. nih.gov |
| TDMQ29 | Cu2+, Zn2+ | Cu2+: 15.7, Zn2+: 5.8 | Specific for copper chelation. sioc-journal.cn |
| 8AQ-metal complexes | Mn, Cu, Ni | Not specified | Antimalarial and antimicrobial activities. nih.gov |
Investigating Mechanisms of Biological Barrier Penetration, e.g., Blood-Tumor Barrier (BTB) Permeability
The efficacy of many therapeutic agents, particularly those targeting brain tumors, is often limited by their inability to cross the blood-brain barrier (BBB) and the blood-tumor barrier (BTB). aacrjournals.org The penetration of these barriers is a complex process influenced by a molecule's physicochemical properties, including its lipophilicity, molecular weight, and hydrogen bonding capacity. mdpi.comnih.gov For quinoline (B57606) and isoquinoline derivatives, these properties can be fine-tuned through chemical modification to enhance brain uptake.
Lipophilicity is a critical determinant of BBB penetration, with a moderate degree of lipophilicity often correlating with optimal brain uptake. nih.govmdpi.com Compounds that are either too hydrophilic or too lipophilic tend to have poor brain penetration. Highly polar compounds are often unable to cross the lipid-rich endothelial membranes of the BBB, while highly lipophilic compounds may exhibit high binding to plasma proteins, limiting their free concentration to enter the brain. nih.gov The introduction of a nitrogen atom into a structure, as seen in quinoline and isoquinoline, generally reduces lipophilicity. nih.gov
Studies on various isoquinoline alkaloids have demonstrated their potential to cross the BBB. For example, noscapine, an isoquinoline alkaloid, and its analogs have shown high penetration through the blood-brain barrier. mdpi.com Furthermore, chemical delivery systems based on N-malonyl-1,2-dihydroisoquinoline have been designed to facilitate drug delivery to the brain. nih.gov These carrier systems are capable of crossing the BBB and then being oxidized to their quaternary derivatives, effectively "locking" the drug within the brain. nih.gov
In the context of brain tumors, the BTB presents an additional challenge. While often considered more permeable than the BBB, the BTB can still significantly restrict the entry of therapeutic agents into the tumor microenvironment. aacrjournals.org Some quinoline derivatives, such as the antimalarial drug mefloquine, are known to cross the BBB and accumulate in the brain, a property that has been explored for treating brain tumors. aacrjournals.org However, this can also lead to neurological side effects. aacrjournals.org Consequently, research has focused on developing analogs with controlled brain penetration to balance efficacy and toxicity. aacrjournals.org
The ability of a compound to act as a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB is another crucial factor. researchgate.net Many potential central nervous system drugs are actively transported out of the brain by these pumps, reducing their therapeutic concentration. Designing molecules that are not P-gp substrates is a key strategy to improve brain penetration.
The table below outlines key physicochemical properties and their influence on the blood-brain barrier permeability of compounds related to the this compound scaffold.
| Parameter | Influence on BBB/BTB Penetration | Example/Observation |
| Lipophilicity (LogP/LogD) | A moderate range (typically LogD 1.5-3.0) is often optimal for brain penetration. mdpi.com | Quinoline-1,4-quinone hybrids with high lipophilicity showed low similarity to bioavailable drugs. nih.gov |
| Molecular Weight | Lower molecular weight (generally <450 Da) is favored for passive diffusion across the BBB. researchgate.net | Small molecule isoquinoline and quinoline derivatives are often investigated for CNS applications. |
| Hydrogen Bonding | A lower number of hydrogen bond donors and acceptors generally improves permeability. mdpi.com | The polar nature of the amino and hydroxyl groups on the isoquinoline core will influence H-bonding capacity. |
| Polar Surface Area (PSA) | Lower PSA is generally associated with better BBB penetration. | The functional groups on this compound contribute to its PSA. |
| Efflux Pump Interaction | Avoidance of being a substrate for transporters like P-glycoprotein enhances brain accumulation. | Tetrandrine, an isoquinoline derivative, has been shown to modulate BTB integrity. mdpi.com |
| Chemical Modification | Can be used to create prodrugs or chemical delivery systems to enhance brain uptake. | N-malonyl-1,2-dihydroisoquinoline derivatives are designed as brain-targeted drug carriers. nih.gov |
Structure Activity Relationship Sar Investigations for 8 Amino 3 Methylisoquinolin 5 Ol Derivatives
Systematic Modification of the Isoquinoline (B145761) Core and Peripheral Substituents to Elucidate SAR
Systematic modifications of the isoquinoline core and its substituents are a cornerstone of SAR studies, providing insights into the structural requirements for biological activity. Research on various isoquinoline analogs has demonstrated that even minor changes to the heterocyclic system or its peripheral groups can lead to significant shifts in pharmacological profiles, including antitumor, and antimicrobial activities. nih.govnih.govmdpi.com
The isoquinoline framework offers multiple positions for substitution, with C-1, C-3, and C-4 being common sites for modification. nih.gov For instance, the introduction of an allyl group at the β′ position in a cyclopentenone precursor to an isoquinoline was found to be a viable transformation. nih.gov Furthermore, the synthesis of 3-arylisoquinolines has been a focus of research, with studies showing a broad antitumor spectrum for this class of compounds. nih.gov
The following table summarizes the impact of various substitutions on the isoquinoline core based on findings from related compounds, providing a predictive framework for the SAR of 8-amino-3-methylisoquinolin-5-ol derivatives.
| Position of Modification | Type of Substituent | Observed Effect on Biological Activity | Reference |
| C-1 | Aryl groups | Can influence antitumor activity. | nih.gov |
| C-3 | Aryl groups | Broad antitumor spectrum observed. | nih.gov |
| C-4 | Halogens (e.g., Chloro) | Can be selectively introduced to modify properties. | acs.org |
| C-5 | Alkyl, Alkoxy, Halogen | Well-tolerated and can improve potency. | mdpi.com |
| C-7 | Linking groups (e.g., -CO-, -CONH-) | The nature of the linker is important for activity. | mdpi.com |
| C-8 | Amino group | Generally crucial for activity in related quinolines. | who.int |
It is important to note that while these findings provide valuable guidance, the specific effects of substitutions on this compound would need to be empirically determined. The interplay between different substituents can lead to complex SAR profiles.
Impact of the Amino Group Position (C-8) and Its Derivatization on Biological Activity
The position and nature of the amino group on the isoquinoline ring are critical determinants of biological activity. In the analogous 8-aminoquinoline (B160924) series, the amino group at the C-8 position is a well-established pharmacophoric feature, particularly in the context of antimalarial drugs. who.int Its presence is often essential for activity, and its derivatization can lead to significant changes in potency and toxicity.
The table below illustrates potential modifications to the C-8 amino group and their predicted impact on the biological activity of this compound, based on studies of related heterocyclic compounds.
| Modification of C-8 Amino Group | Predicted Effect | Rationale | Reference |
| Acylation | Potential decrease in activity | Reduces basicity and hydrogen bond donating capacity. | nih.gov |
| Alkylation (Mono- or Di-) | Variable | Can alter steric interactions and lipophilicity. | who.int |
| Sulfonylation | Potential change in target specificity | Introduces a bulky, acidic moiety that can alter binding interactions. | nih.govnih.gov |
| Formation of amides/ureas | Variable | Can introduce additional hydrogen bonding opportunities and alter solubility. | mdpi.com |
These predictions highlight the sensitivity of biological activity to modifications at the C-8 position and underscore the importance of careful design in the derivatization of this functional group.
Influence of the Hydroxyl Group Position (C-5) and Its Chemical Modification on Pharmacological Profiles
The hydroxyl group at the C-5 position of the isoquinoline nucleus is another key functional group that significantly influences the pharmacological profile of this compound. This group can act as both a hydrogen bond donor and acceptor, and its presence can impact the molecule's solubility and ability to interact with biological targets.
Chemical modification of the C-5 hydroxyl group, such as through etherification or esterification, can have profound effects on the compound's properties. For example, masking the hydroxyl group can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. In studies of related 8-hydroxyquinolines, modifications at this position have been shown to modulate anticancer and antimicrobial activities. nih.govmdpi.com
The following table outlines potential modifications of the C-5 hydroxyl group and their likely consequences for the pharmacological profile of this compound derivatives.
| Modification of C-5 Hydroxyl Group | Predicted Effect | Rationale | Reference |
| O-Alkylation (Ether formation) | Increased lipophilicity, potential loss of H-bond donation | Can improve cell permeability but may disrupt key interactions with the target. | nih.gov |
| O-Acylation (Ester formation) | Prodrug potential | Can improve oral bioavailability, with the ester being hydrolyzed in vivo to release the active hydroxyl compound. | nih.gov |
| Replacement with a halogen | Altered electronic properties | Can influence binding affinity and metabolic stability. | who.int |
| Replacement with an amino group | Altered H-bonding and basicity | May lead to new interactions with the target. | nih.gov |
These examples demonstrate that the C-5 hydroxyl group is a versatile handle for modifying the pharmacological properties of the this compound scaffold.
Role of the Methyl Group at Position 3 in Modulating Activity and Selectivity
The methyl group at the C-3 position of the isoquinoline ring, while seemingly a simple substituent, can play a significant role in modulating the biological activity and selectivity of this compound derivatives. This group can influence the molecule's conformation, lipophilicity, and steric interactions with its biological target.
In the context of enzyme inhibitors, a methyl group can provide beneficial hydrophobic interactions within a binding pocket, thereby increasing potency. nih.gov It can also play a role in determining selectivity by sterically hindering the binding of the molecule to off-target proteins. For example, in the development of kinase inhibitors, the presence or absence of a small alkyl group can be the deciding factor for selectivity between different kinases.
The table below summarizes the potential roles of the C-3 methyl group and the effects of its modification on the activity and selectivity of this compound analogs.
| Modification at C-3 | Potential Effect on Activity and Selectivity | Rationale | Reference |
| Replacement with H | Potential loss of potency | Removal of beneficial hydrophobic interactions. | nih.gov |
| Replacement with larger alkyl groups (e.g., ethyl, propyl) | May increase or decrease activity/selectivity | Depends on the size and shape of the target's binding pocket. | nih.gov |
| Replacement with a cyclopropyl (B3062369) group | Can improve metabolic stability and potency | The cyclopropyl group can provide favorable interactions and is often more resistant to metabolism than a methyl group. | researchgate.net |
| Replacement with a trifluoromethyl group | Can alter electronic properties and lipophilicity | The CF3 group is a strong electron-withdrawing group and can impact binding affinity. | acs.org |
The subtle yet significant influence of the C-3 methyl group highlights the importance of exploring modifications at this position to fine-tune the pharmacological properties of the lead compound.
Pharmacophore Identification and Optimization Strategies for Target-Specific Interactions
The identification of a pharmacophore model for this compound derivatives is a critical step in guiding the rational design of more potent and selective analogs. A pharmacophore represents the three-dimensional arrangement of essential features that are responsible for a molecule's biological activity. For isoquinoline-based compounds, these features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. wikipedia.org
Based on the structure of this compound, a putative pharmacophore can be proposed:
Hydrogen Bond Donor: The amino group at C-8 and the hydroxyl group at C-5.
Hydrogen Bond Acceptor: The nitrogen atom of the isoquinoline ring and the oxygen of the hydroxyl group at C-5.
Aromatic Ring: The isoquinoline ring system itself, which can engage in π-π stacking interactions.
Hydrophobic Group: The methyl group at C-3.
Optimization strategies for enhancing target-specific interactions would involve modifying the lead structure to better complement the binding site of the target protein. This can be achieved through several approaches:
Structure-Based Drug Design: If the 3D structure of the target protein is known, computational docking studies can be used to predict how different analogs will bind and to design modifications that improve the fit. nih.gov
Ligand-Based Drug Design: In the absence of a target structure, a pharmacophore model can be developed based on a series of active and inactive compounds. This model can then be used to screen virtual libraries for new molecules with the desired features.
Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.
The following table outlines some optimization strategies and their potential outcomes for this compound derivatives.
| Optimization Strategy | Potential Outcome | Rationale | Reference |
| Introduction of additional H-bond donors/acceptors | Increased binding affinity | Forms stronger interactions with the target protein. | wikipedia.org |
| Modification of the aromatic system | Enhanced π-π stacking or hydrophobic interactions | Can improve potency and selectivity. | nih.gov |
| Introduction of conformationally restricted analogs | Increased potency and selectivity, improved pharmacokinetics | Reduces the entropic penalty of binding and can improve the fit to the target. | acs.org |
| Bioisosteric replacement | Improved pharmacokinetic properties | Can enhance properties such as solubility, metabolic stability, and cell permeability. | nih.gov |
Through a combination of these strategies, it is possible to systematically optimize the this compound scaffold to develop drug candidates with superior therapeutic profiles.
Future Directions and Emerging Research Opportunities
Development of Eco-Friendly and Scalable Synthetic Routes for Analog Library Generation
The exploration of the full therapeutic potential of 8-Amino-3-methylisoquinolin-5-ol hinges on the ability to produce a diverse library of analogs. Future research will need to focus on developing synthetic methodologies that are not only efficient but also environmentally sustainable and scalable.
Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and generate significant waste. Modern synthetic chemistry is moving towards greener alternatives. core.ac.uk For the synthesis of this compound and its analogs, research could explore:
Catalytic C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the concise synthesis of complex molecules, including isoquinolines. These methods offer high atom economy and can reduce the number of synthetic steps.
One-Pot, Multi-Component Reactions: Designing a synthesis where multiple chemical transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage. organic-chemistry.org
Use of Greener Solvents and Catalysts: Investigating the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) or employing recyclable catalysts could drastically reduce the environmental impact of the synthesis. Recent studies have shown the successful use of Ru(II)/PEG-400 as a recyclable catalytic system for isoquinoline synthesis.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
The development of such methods will be crucial for generating a library of derivatives with varied substituents, which is essential for comprehensive structure-activity relationship (SAR) studies.
Comprehensive Elucidation of Intricate Biological Mechanisms and Target Validation
While the isoquinoline scaffold is associated with a wide range of biological activities, from anticancer to antimicrobial, the specific mechanisms of action for this compound remain to be elucidated. wisdomlib.orgnumberanalytics.comamerigoscientific.com Future research should be directed towards a deep understanding of its molecular interactions within biological systems.
Key research areas include:
Target Identification and Validation: A critical first step is to identify the specific molecular targets of this compound. nih.gov This can be achieved through a combination of computational and experimental approaches:
Virtual Target Screening: In silico methods can predict potential protein targets by docking the compound into a library of protein structures. nih.govfsu.edu This can provide initial hypotheses for experimental validation.
Biochemical and Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to confirm direct binding to putative targets and determine binding affinity and kinetics. reactionbiology.comyoutube.com
Genetic Approaches: Methods like gene knockout or RNA interference can be employed to validate the role of an identified target in the observed cellular phenotype. nih.gov
Pathway Analysis: Once a target is validated, further studies will be needed to understand how the interaction of this compound with its target modulates cellular signaling pathways. This can involve techniques like transcriptomics and proteomics to analyze changes in gene and protein expression. ccmb.res.infrontiersin.org
Structural Biology: Determining the three-dimensional structure of this compound in complex with its target protein via X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the precise binding mode and the mechanism of action. nih.govnih.gov This information is crucial for the rational design of more potent and selective analogs.
Rational Design and Synthesis of Advanced Probes for Mechanistic Studies
To further investigate the biological roles of this compound, the development of specialized chemical probes is essential. These probes are derivatives of the parent compound that are modified to allow for visualization or affinity-based pulldown experiments.
Future research in this area should focus on:
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to visualize its subcellular localization and track its movement within living cells using fluorescence microscopy. nih.govnih.govibs.re.krresearchgate.netuwec.edu The design of such probes requires careful consideration to ensure that the fluorescent tag does not interfere with the biological activity of the parent molecule.
Affinity-Based Probes: These probes incorporate a reactive group for covalent modification of the target protein or a tag (e.g., biotin) for affinity purification. These tools are instrumental in target identification and validation, as they allow for the isolation and subsequent identification of binding partners from complex cellular lysates.
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. This technique can be particularly useful for capturing transient or weak interactions.
The synthesis of these advanced probes will provide powerful tools to dissect the molecular pharmacology of this compound with high spatial and temporal resolution.
Exploration of Novel Therapeutic Applications Beyond Current Indications
The diverse biological activities reported for various isoquinoline derivatives suggest that this compound could have therapeutic potential in a wide range of diseases. wisdomlib.orgnumberanalytics.comamerigoscientific.comnumberanalytics.comnih.gov While initial research might focus on established areas for isoquinolines like oncology or infectious diseases, future investigations should not be limited to these fields. rsc.org
Emerging research opportunities include:
Neurodegenerative Diseases: Some isoquinoline alkaloids have shown neuroprotective effects, suggesting a potential role for this compound in conditions such as Parkinson's or Alzheimer's disease. numberanalytics.com
Inflammatory Disorders: The anti-inflammatory properties of certain isoquinolines could be explored in the context of chronic inflammatory diseases. wisdomlib.org
Metabolic Diseases: Given the role of some isoquinolines in metabolic regulation, investigating the effects of this compound on metabolic pathways could uncover new therapeutic avenues.
Rare and Neglected Diseases: The development of a diverse analog library could be screened against a panel of targets for rare and neglected diseases, potentially identifying novel and urgently needed therapeutic agents.
A systematic and unbiased screening approach, coupled with a deep understanding of the compound's mechanism of action, will be key to unlocking the full therapeutic potential of this compound and its future derivatives.
Q & A
Q. What are the key structural features of 8-Amino-3-methylisoquinolin-5-ol, and how do they influence its chemical properties?
The compound features an amino group at position 8, a hydroxyl group at position 5, and a methyl substituent at position 3 on the isoquinoline ring. These groups confer distinct properties:
- The amino group enhances nucleophilicity and hydrogen-bonding capacity, facilitating interactions in biological systems.
- The hydroxyl group increases polarity, influencing solubility in polar solvents.
- The methyl group introduces steric effects, potentially stabilizing the molecule against enzymatic degradation.
Comparisons with analogs (e.g., 8-hydroxyquinoline lacking the amino group) highlight its unique reactivity and solubility profile .
Q. What are the recommended protocols for handling and storing this compound to ensure safety and stability?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
- Storage: Keep in a cool, dry place (2–8°C) in airtight containers to prevent degradation .
- Exposure Control: Use fume hoods to minimize aerosol formation. Wash hands thoroughly after handling .
Q. How does the solubility profile of this compound impact experimental design?
The compound exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), which are often used in biological assays. Insolubility in aqueous buffers may necessitate solvent optimization.
| Solvent | Solubility (mg/mL) | Application Context |
|---|---|---|
| Ethanol | ~15–20 | Cell culture assays |
| DMSO | ~25–30 | In vitro enzymatic studies |
| Water | <1 | Limited for aqueous systems |
Data derived from structurally similar isoquinoline derivatives .
Advanced Research Questions
Q. What synthetic strategies are effective for preparing this compound, and how can purity be optimized?
A multi-step synthesis approach is typically employed:
Alkylation: Introduce the methyl group via reaction with methyl lithium or Grignard reagents under inert conditions.
Amination: Use catalytic hydrogenation or Buchwald-Hartwig coupling to install the amino group.
Demethylation: Hydroxyl group formation via acid-mediated demethylation of methoxy precursors .
Purity Optimization:
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Replication: Standardize solvent purity, temperature, and agitation methods.
- Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm solubility and stability under experimental conditions.
- Control Experiments: Compare results with structurally validated analogs (e.g., 6-Aminoisoquinolin-5-ol) to isolate substituent effects .
Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy: H and C NMR confirm substituent positions and regioselectivity.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks for SAR studies .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Functional Group Modifications: Synthesize analogs lacking the methyl or hydroxyl groups to assess their roles in bioactivity.
- In Vitro Assays: Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine MIC values .
- Mechanistic Probes: Employ fluorescence quenching or enzyme inhibition assays (e.g., cytochrome P450) to identify molecular targets .
Q. What methodologies are recommended for handling air- or moisture-sensitive reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
